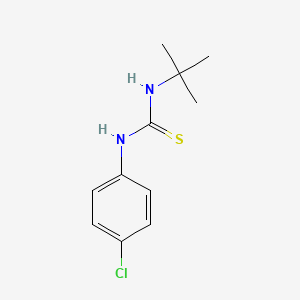
N-(tert-butyl)-N'-(4-chlorophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-N'-(4-chlorophenyl)thiourea, commonly known as Chlorotoluron, is a herbicide that belongs to the family of phenylurea derivatives. It is widely used in agriculture to control the growth of broadleaf weeds and grasses. Chlorotoluron is a selective herbicide, which means that it targets specific plants without harming others.
作用机制
Chlorotoluron acts by inhibiting the synthesis of cell-wall components in plants, which leads to the death of the target weeds. It specifically targets the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids. The inhibition of ALS leads to the accumulation of toxic intermediates, which disrupt the normal metabolic processes in the plant and eventually leads to its death.
Biochemical and Physiological Effects
Chlorotoluron has been shown to have several biochemical and physiological effects on plants, including:
1. Inhibition of ALS enzyme activity
2. Reduction in protein synthesis
3. Disruption of cell-wall synthesis
4. Alteration of membrane permeability
5. Induction of oxidative stress
实验室实验的优点和局限性
Chlorotoluron has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective herbicidal activity
2. Easy availability
3. Well-established synthesis method
4. Extensive scientific research data available
Some of the limitations include:
1. High toxicity to non-target organisms
2. Persistence in soil and water
3. Limited solubility in water
4. Limited biodegradability
未来方向
Chlorotoluron has several potential future directions for scientific research, including:
1. Development of new herbicides based on Chlorotoluron structure
2. Improvement of bioremediation techniques for Chlorotoluron degradation
3. Exploration of the impact of Chlorotoluron on soil microbial communities
4. Investigation of the interaction of Chlorotoluron with other pesticides in the environment
5. Development of more sustainable and eco-friendly alternatives to Chlorotoluron.
Conclusion
Chlorotoluron is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. It acts by inhibiting the synthesis of cell-wall components in plants, which leads to the death of the target weeds. Chlorotoluron has several advantages and limitations for lab experiments, and several potential future directions for scientific research. The synthesis method for Chlorotoluron is well-established, and extensive scientific research data is available for its use in various applications.
合成方法
Chlorotoluron can be synthesized by reacting 4-chloroaniline with thiourea in the presence of tert-butyl isocyanate. The reaction takes place under controlled conditions, and the yield of Chlorotoluron can be improved by optimizing the reaction parameters such as temperature, pressure, and reaction time. The purity of Chlorotoluron can also be improved by using advanced purification techniques such as column chromatography and recrystallization.
科学研究应用
Chlorotoluron has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in several scientific research applications, including:
1. Weed Control: Chlorotoluron is used to control the growth of broadleaf weeds and grasses in various crops such as wheat, barley, and oats.
2. Environmental Monitoring: Chlorotoluron has been used as a marker to monitor the presence of pesticides in soil and water samples.
3. Toxicity Studies: Chlorotoluron has been studied for its toxicological properties, including acute and chronic toxicity, genotoxicity, and carcinogenicity.
4. Bioremediation: Chlorotoluron has been used in bioremediation studies to determine its degradation potential in soil and water.
属性
IUPAC Name |
1-tert-butyl-3-(4-chlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2S/c1-11(2,3)14-10(15)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHYNZONNCQVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-3-(4-chlorophenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

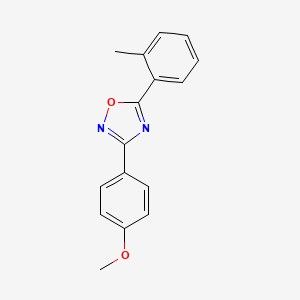
![2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5696914.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)
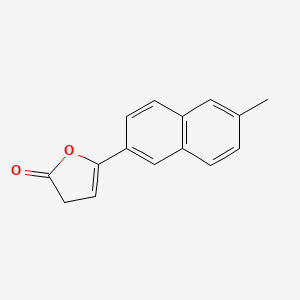
![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)
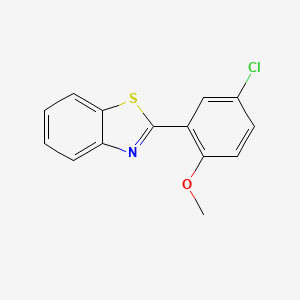

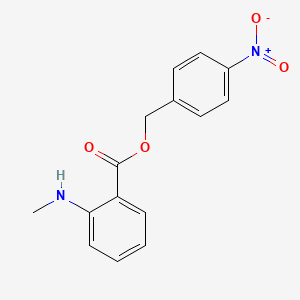

![3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5696970.png)
![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)
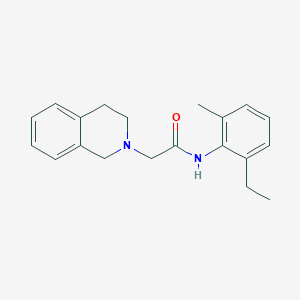
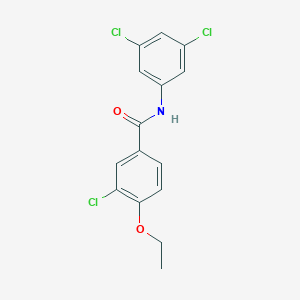
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)